2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde
Overview
Description
2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
The synthesis of 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde typically involves multi-step reactions starting from commercially available precursorsThe hydroxymethyl group can be introduced via a reduction reaction . Industrial production methods may involve optimizing these steps to achieve higher yields and purity .
Chemical Reactions Analysis
2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines.
Scientific Research Applications
2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine moiety can interact with receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar compounds to 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde include other piperidine derivatives such as:
- 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzaldehyde
- 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzoic acid These compounds share the piperidine and nitrobenzene moieties but differ in the functional groups attached to the benzene ring. The uniqueness of this compound lies in its combination of the hydroxymethyl, nitro, and aldehyde groups, which confer specific reactivity and potential applications .
Biological Activity
2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
The presence of a hydroxymethyl group and a nitro group in its structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain protein kinases and growth factor receptors, which are crucial in cellular signaling pathways related to cancer proliferation.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : In vitro studies have shown that it can inhibit the growth of tumor cell lines, particularly those associated with leukemia and solid tumors.
- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Preliminary findings indicate that it may reduce inflammation markers in cell cultures.
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy :
A study conducted on CCRF-CEM leukemia cells revealed that this compound exhibited significant cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against leukemia. -
Antimicrobial Activity :
In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent. -
Anti-inflammatory Mechanism :
Research involving inflammatory models showed that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its role in modulating inflammatory responses.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-8-10-3-5-14(6-4-10)13-2-1-12(15(18)19)7-11(13)9-17/h1-2,7,9-10,16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFVXZIUPQNKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301205630 | |
Record name | 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301205630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-38-5 | |
Record name | 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301205630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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